synthesis and characterization of 6-(3-Aminophenyl)pyridin-2-ol
synthesis and characterization of 6-(3-Aminophenyl)pyridin-2-ol
An In-depth Technical Guide to the Synthesis and Characterization of 6-(3-Aminophenyl)pyridin-2-ol
This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of 6-(3-Aminophenyl)pyridin-2-ol (CAS No. 161887-04-3), a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The methodologies presented herein are grounded in established chemical principles and validated analytical techniques, designed to be a practical resource for researchers, scientists, and professionals in drug development.
Strategic Approach to Synthesis: A Rationale
The molecular architecture of 6-(3-Aminophenyl)pyridin-2-ol, featuring a C-C bond between a pyridin-2-ol and an aniline ring, lends itself elegantly to formation via palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as the method of choice due to its high efficiency, functional group tolerance, and the commercial availability of the required building blocks.[3][4] This approach is generally preferred over others for its reliability and scalability.
Our synthetic strategy is therefore built upon a retrosynthetic disconnection across the aryl-aryl bond, as illustrated below. This identifies a 6-halopyridin-2-ol and a 3-aminophenylboronic acid derivative as the key precursors.
Caption: Retrosynthetic analysis of the target molecule.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5] The catalytic cycle, depicted below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of 6-(3-Aminophenyl)pyridin-2-ol.
Materials and Reagents:
-
6-Bromopyridin-2-ol
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 6-bromopyridin-2-ol (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a suitable solvent system. A gradient elution starting from 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 95:5) is often effective.
-
Dissolve the crude product in a minimal amount of the initial eluent or a DCM/MeOH mixture and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield 6-(3-Aminophenyl)pyridin-2-ol as a solid.
Caption: Experimental workflow for synthesis and purification.
Comprehensive Characterization
Unambiguous confirmation of the structure and purity of the synthesized compound is paramount. A multi-technique approach is employed for this purpose.
Caption: Workflow for analytical characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure. The pyridin-2-ol tautomer is generally favored in solution.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The -NH₂ and -OH protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The spectrum will display 11 unique carbon signals corresponding to the molecular structure. The carbonyl carbon of the pyridin-2-one tautomer is expected to appear significantly downfield.
| Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~11.5 (br s, 1H) | Pyridinol O-H |
| ~7.5 - 6.5 (m) | Aromatic protons |
| ~5.1 (br s, 2H) | Aniline N-H₂ |
| Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C=O (pyridinone) |
| ~150.0 - 105.0 | Aromatic Carbons |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual values must be confirmed experimentally.[6][7]
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected Mass: The monoisotopic mass of C₁₁H₁₀N₂O is 186.0793 g/mol .
-
Observed Mass: In ESI+ mode, the expected m/z would be for the protonated molecule [M+H]⁺ at 187.0871.[1] Fragmentation may involve the loss of CO (28 Da) from the pyridinone ring.[8]
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
O-H Stretch: A broad band around 3200-3400 cm⁻¹
-
N-H Stretch: Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine.
-
C=O Stretch: A strong absorption around 1650-1670 cm⁻¹ (from the pyridinone tautomer).
-
Aromatic C=C/C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Chromatographic and Thermal Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.
| Table 3: Representative HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | A single major peak with purity ≥ 98% |
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's thermal properties.
-
DSC: Will show an endothermic peak corresponding to the melting point of the crystalline solid.
-
TGA: Measures weight loss as a function of temperature. Pyridone derivatives are typically thermally stable, with decomposition temperatures (T_d, 5% weight loss) often exceeding 290 °C.[9][10]
| Table 4: Expected Thermal Properties | |
| Analysis | Expected Result |
| DSC | Sharp endothermic peak indicating melting point. |
| TGA | High thermal stability (T_d > 290 °C). |
Applications and Scientific Significance
The 6-(3-Aminophenyl)pyridin-2-ol scaffold is of high value in drug discovery. The pyridin-2-ol moiety is considered a "privileged structure," a key bioisostere for amides and phenols that can enhance drug-like properties by participating in hydrogen bonding with biological targets.[2][11] This core is found in numerous therapeutic agents.[12] The presence of the 3-aminophenyl group provides a crucial synthetic handle for further elaboration, allowing for the construction of diverse chemical libraries for screening against various targets, such as protein kinases in oncology research.[13]
References
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (NIH).
- 161887-04-3|6-(3-Aminophenyl)pyridin-2-ol. (BLDpharm).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (NIH).
- 6-(3-Aminophenyl)pyridin-2-ol. (Benchchem).
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (PubMed).
- Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. (MDPI).
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (ACS Omega).
- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (ResearchGate).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (PMC).
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (PMC - NIH).
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (ResearchGate).
- Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
Sources
- 1. 161887-04-3|6-(3-Aminophenyl)pyridin-2-ol|BLD Pharm [bldpharm.com]
- 2. 6-(3-Aminophenyl)pyridin-2-ol|High Purity|CAS 161887-04-3 [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

